Nitraminoacetic acid
Overview
Description
Nitraminoacetic acid is a compound with the molecular formula C2H4N2O4 . It is produced by Streptomyces noursei 8054-MC3 and shows partial inhibition of some gram-negative bacteria .
Synthesis Analysis
This compound is biosynthesized by Streptomyces noursei. The bacterium produces this compound, one of the few known nitramine natural products .
Molecular Structure Analysis
The molecular structure of this compound is influenced by the strengths of the A– H or B– H + bond. The stronger the bond, the less likely it is to break to form H + ions, thus affecting the acidity or basicity of the molecule .
Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 349.7±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .
Scientific Research Applications
Antibiotic Production : Nitraminoacetic acid, produced by Streptomyces noursei, exhibits partial inhibition of certain gram-negative bacteria. It is extracted from culture filtrate and shows potential as an antibiotic substance (Miyazaki et al., 1968).
Inhibition of Succinate Dehydrogenase : Nitraminoacetate, a form of this compound, has been found to inhibit succinate dehydrogenase, a key enzyme in the Krebs cycle. This could explain the toxicity of nitraminoacetate and suggests its potential use in studying enzyme inhibition (Alston et al., 1980).
Pharmacogenetics Research : The NIH Pharmacogenetics Research Network (PGRN) investigates the relationship between genetic variation and drug response. While this compound is not directly mentioned, the research in pharmacogenetics is relevant for understanding how drugs, potentially including this compound derivatives, interact with genetic variations (Giacomini et al., 2007).
Bioimaging Applications : this compound or related compounds might have potential in bioimaging. For instance, fluorescent indicators based on the rhodamine chromophore have been developed for nitric oxide bioimaging, a field where this compound could potentially have applications (Kojima et al., 2001).
Computational Identification in Carcinogenesis Studies : Nitrotyrosine, which is related to nitration processes involving molecules like this compound, has been studied for its role in carcinogenesis and other pathological conditions. Computational methods have been developed to identify nitrotyrosine sites, highlighting the potential of this compound in these research areas (Naseer et al., 2021).
Future Directions
While specific future directions for Nitraminoacetic acid are not mentioned in the search results, it’s worth noting that future directions in the field of chemistry often involve the development of new synthesis methods, the discovery of new reactions, and the design of safer and more efficient chemical processes .
Properties
IUPAC Name |
2-nitramidoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O4/c5-2(6)1-3-4(7)8/h3H,1H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHPFRRMGOFOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145809 | |
Record name | Nitraminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10339-31-8 | |
Record name | Nitraminoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitraminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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